XYLIDINE
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dimethylaniline;2,4-dimethylaniline;2,5-dimethylaniline;2,6-dimethylaniline;3,4-dimethylaniline;3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C8H11N/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULGHZNHURECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C.CC1=CC(=C(C=C1)C)N.CC1=C(C(=CC=C1)N)C.CC1=C(C(=CC=C1)C)N.CC1=C(C=C(C=C1)N)C.CC1=CC(=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Xylidines is a pale-yellow to brown liquid with a weak, aromatic, amine-like odor. (NIOSH, 2022), Pale-yellow to brown liquid with a weak, aromatic, amine-like odor; [NIOSH], PALE YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to brown liquid with a weak, aromatic, amine-like odor. | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xylidine, mixed isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/677 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
415 to 439 °F at 760 mmHg (NIOSH, 2023), 213-226 °C, 216-228 °C, 415-439 °F | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
206 °F (2,3-) (NIOSH, 2023), 206 °F, 90-98 °C c.c., 206 °F (2,3-) | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xylidine, mixed isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/677 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Slightly sol in water; sol in alcohol, Sparingly soluble in water, soluble in alcohol., Soluble in ether., Solubility in water: poor, Slight | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.98 (NIOSH, 2023) - Less dense than water; will float, 0.97-0.99, Relative density (water = 1): 0.97-1.07, 0.98 | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.17 (air= 1 at boiling point of xylidine), Relative vapor density (air = 1): 4.2 | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg (NIOSH, 2023), 0.13 [mmHg], Vapor pressure, Pa at 20 °C:, <1 mmHg | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xylidine, mixed isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/677 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Pale yellow to a brown liquid., All /isomers/ except ortho-4-xylidine are liquids above 20 °C., Pale-yellow to brown liquid. | |
CAS No. |
1300-73-8 | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Xylidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/ZE82D818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-33 °F (NIOSH, 2023), -36 °C, -33 °F | |
| Record name | XYLIDINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/194 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Xylidine | |
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Advanced Synthetic Methodologies for Xylidine Isomers and Derivatives
Catalytic Reduction and Hydrogenation Pathways
Catalytic reduction and hydrogenation are key methods for synthesizing xylidines, typically involving the reduction of corresponding nitroxylene precursors. This approach is widely used for producing various xylidine isomers. wikipedia.orggoogle.com The general reaction involves the catalytic hydrogenation of a nitroxylene (Me₂C₆H₃NO₂) to the corresponding this compound (Me₂C₆H₃NH₂) using hydrogen gas (H₂). wikipedia.org
For many xylidines, synthesis involves the nitration of a xylene followed by hydrogenation of the resulting nitroaromatic compound. wikipedia.org However, this method is not always efficient for every isomer, such as 2,6-xylidine. wikipedia.org
Catalytic hydrogenation of nitroxylene can be carried out in the vapor phase. google.com One process describes the vapor phase catalytic hydrogenation of crude liquid nitroxylene, which is first purified by vacuum distillation to remove polynitroxylenes and alkali-soluble materials. google.com The purified mononitroxylene vapors are then condensed and can be preheated before being subjected to catalytic hydrogenation at elevated temperatures and pressure. google.com
Another approach for the preparation of 2,4-xylidine and 2,6-xylidine utilizes nickel catalysts in an alcohol solvent. This method involves the hydrogenation of 2,4-dimethyl nitrobenzene (B124822) and 2,6-dimethyl nitrobenzene, respectively, with hydrogen gas. The reaction is conducted within a specific temperature range (60-120 °C) and pressure (0.25-2 MPa) with stirring. This method is reported to offer advantages such as low energy consumption, high efficiency, reduced pollution, and the use of a more cost-effective nickel catalyst. google.com For instance, the hydrogenation of 2,6-dimethyl nitrobenzene using a nickel catalyst in ethanol (B145695) at 1 MPa pressure, 60-80 °C, and a stirring speed of 300 rpm for 2 hours yielded 2,6-xylidine with a reported content of 98.77% and a yield of 92.5%. google.com
Catalytic hydrogenation is a well-established technique for the reduction of various functional groups, including nitro groups to amines. libretexts.org Asymmetric catalytic hydrogenation has also been explored for the synthesis of specific amine derivatives, such as the production of (S)-metolachlor, which involves the hydrogenation of a sterically crowded carbon-nitrogen double bond in an imine using iridium complexes with chiral ligands like Xyliphos. researchgate.net While this specific example is for an imine, it illustrates the application of catalytic hydrogenation in synthesizing complex amine structures related to the this compound framework.
Amination Strategies for Xylenols and Related Phenols
Amination of xylenols (dimethylphenols) is another significant route for synthesizing xylidines, particularly for isomers where the nitration-hydrogenation pathway is less effective. This process typically involves reacting the xylenol with ammonia (B1221849) at high temperatures in the presence of a catalyst.
For 2,6-xylidine, which is not efficiently prepared by the nitration-hydrogenation method, amination of 2,6-dimethylphenol (B121312) with ammonia in the presence of oxide catalysts is a common synthetic route. wikipedia.org Similarly, 3,5-xylidine can be produced industrially by the amination of the corresponding xylenol (3,5-dimethylphenol) using ammonia and an alumina (B75360) catalyst. wikipedia.org
An improved process for preparing 2,6-xylidine involves the vapor phase amination of 2,6-dimethylphenol with ammonia using an aluminum oxide catalyst. trea.comgoogle.com Achieving high yields of 2,6-xylidine through this method requires specific reaction conditions, including a temperature range of 360° to 460°C and a minimum molar ratio of ammonia to 2,6-dimethylphenol that is dependent on the reaction pressure. trea.comgoogle.com While the amination of phenols with ammonia over aluminum oxide catalysts is known, difficulties can arise with substituted phenols. trea.com For example, the reaction of 2,6-xylenol with ammonia in the gas phase under certain conditions resulted in a product mixture containing only about 50% 2,6-xylidine, along with by-products from isomerization and disproportionation. trea.comgoogle.com Industrial implementations of this amination process may utilize high pressures to minimize the required amount of ammonia and avoid extensive recovery treatments. google.com
Regioselective Synthesis of Specific this compound Isomers
Achieving regioselectivity is crucial in the synthesis of specific this compound isomers, as the position of the amino group relative to the methyl groups dictates the final isomer. While the general nitration followed by reduction route can yield mixtures of isomers depending on the starting xylene, specific methodologies are employed to favor the formation of a desired isomer.
For instance, the synthesis of 2,6-xylidine through the amination of 2,6-dimethylphenol is inherently regioselective because the amino group replaces the hydroxyl group at a specific position. wikipedia.orgtrea.comgoogle.com The challenges in this method lie more in optimizing conditions to maximize conversion and minimize by-product formation rather than controlling the initial regiochemistry. trea.comgoogle.com
Another example of regioselective synthesis is the preparation of 3,4-xylidine. This isomer can be prepared by two routes: the hydrogenation of (2-chloromethyl)-4-nitrotoluene and the reaction of the corresponding bromoxylene with ammonia. wikipedia.org These routes, starting from precursors with the methyl groups already in the 3,4 positions, direct the introduction of the amino group to the desired location.
While detailed research findings on regioselective control in the nitration of xylenes (B1142099) were not extensively found in the provided results, the existence of specific synthetic routes for individual isomers like 2,6-xylidine and 3,4-xylidine highlights the importance of regioselectivity in this compound synthesis.
This compound as a Key Synthon in Complex Organic Compound Construction
Xylidines serve as important synthons (building blocks) in the construction of a wide array of complex organic compounds, including pharmaceuticals, agrochemicals, and dyes. The presence of the reactive amino group and the substituted aromatic ring makes them versatile intermediates in various chemical transformations.
Commercially significant derivatives of xylidines include anesthetics such as lidocaine (B1675312), bupivacaine, mepivacaine, and etidocaine, which are derived from 2,6-xylidine. wikipedia.org 2,5-Xylidine is used in the production of various colorants, including Solvent Yellow 30, Solvent Red 22, Acid Red 65, and Solvent Red 26. wikipedia.org Solvent Red 26, a commercial dye, is prepared from 2,5-xylidine. wikipedia.org 3,5-Xylidine is particularly used for perylene (B46583) pigments. scribd.com It is also employed in the synthesis of azo compounds and as a precursor for certain agrochemicals. ontosight.ai 3,4-Xylidine is a precursor for the production of riboflavin (B1680620) (vitamin B2). wikipedia.org
Xylidines are also used as intermediates in the production of various pharmaceuticals, agrochemicals, and dyes. ontosight.ai For example, N-Isopropyl-2,3-xylidine, a derivative of 2,3-xylidine, is used as an intermediate in the synthesis of azo dyes and pigments, certain pharmaceuticals (such as analgesics and anti-inflammatory agents), and in the production of pesticides and herbicides. ontosight.ai
The utility of xylidines as synthons is further exemplified by their use in the synthesis of N-(2-oxazolin-2-yl)-2,3-xylidine, which is an intermediate in the production of pharmaceuticals, agrochemicals, and dyes, as well as a corrosion inhibitor and a component in polyurethane foams. ontosight.ai This compound can be synthesized by the reaction of 2,3-xylidine with 2-oxazoline in the presence of a catalyst. ontosight.ai
The diverse applications of xylidines in synthesizing a broad spectrum of organic molecules underscore their importance as key synthons in organic chemistry.
Fundamental Chemical Reactivity and Mechanistic Investigations of Xylidine Systems
Electrophilic Aromatic Substitution: Kinetics and Regioselectivity Considerations
Electrophilic aromatic substitution (SᴇAr) is a fundamental reaction for aromatic compounds where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile wikipedia.orgdalalinstitute.com. The presence of activating groups like the amino group and methyl groups on the xylidine ring makes it significantly more reactive towards electrophiles compared to benzene (B151609) wikipedia.orglkouniv.ac.in. The regioselectivity of these reactions in xylidines is primarily directed to the positions ortho and para to the activating amino group and methyl substituents wikipedia.orgdalalinstitute.comlibretexts.org.
The kinetics of electrophilic aromatic substitution on xylidines are generally faster than on less activated aromatic systems due to the increased electron density on the ring, which stabilizes the cationic intermediate (arenium ion) formed during the reaction's rate-determining step wikipedia.orgdalalinstitute.comlibretexts.orglkouniv.ac.in. The specific isomer of this compound and the nature of the electrophile can influence the exact reaction rate and the distribution of ortho, meta, and para products. Steric effects from the methyl groups can also play a role in the regioselectivity, potentially favoring substitution at less hindered positions wikipedia.org.
Halogenation Dynamics and Stereochemical Influences
Halogenation, a type of electrophilic aromatic substitution, involves the replacement of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine) wikipedia.orgorganicchemistrytutor.com. For xylidines, halogenation is expected to occur preferentially at the activated ortho and para positions. The dynamics of halogenation, including reaction rates and intermediate formation, are influenced by the activating nature of the amino and methyl groups.
Stereochemical influences in the halogenation of xylidines can arise in specific cases, particularly if the substitution creates a chiral center or if the molecule exhibits atropisomerism due to restricted rotation around bonds rsc.orgresearchgate.net. Research on related systems, such as ortho-substituted secondary anilides, has shown that electrophilic halogenation can lead to atropisomeric N-chloroamides, and the stereodynamics of these molecules are influenced by factors like amide isomerization and stereoelectronic effects rsc.orgresearchgate.net. While direct studies on the stereochemical outcomes of this compound ring halogenation leading to new chiral centers or atropisomers were not extensively detailed in the search results, the principles observed in related aromatic amine systems suggest that such considerations can be relevant depending on the specific this compound isomer and reaction conditions.
Oxidative Transformation Pathways and Intermediate Formation
Xylidines can undergo various oxidative transformations, leading to the formation of different products and intermediates. These pathways can be influenced by enzymatic activity, photocatalysis, or chemical oxidation processes.
Enzymatic Monooxygenation and Phase II Conjugation Mechanisms
Enzymatic oxidation of aromatic amines like xylidines can occur through the action of monooxygenase enzymes, particularly cytochrome P450 (CYP) enzymes researchgate.netresearchgate.netuomus.edu.iqnih.govwur.nl. These enzymes can catalyze the N-hydroxylation of the amino group or the aromatic ring hydroxylation researchgate.netresearchgate.net. For 2,6-xylidine, CYP-mediated monooxygenation can occur at the nitrogen of the amino group, yielding N-(2,6-dimethylphenyl)hydroxylamine (DMHA), or at the para position of the aromatic ring, producing 4-amino-3,5-dimethylphenol (B131400) (DMAP) researchgate.net.
DMHA is an intermediate that can undergo further transformation, including phase II conjugation reactions researchgate.netresearchgate.net. Phase II metabolism involves the enzymatic conjugation of the parent compound or its phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or acetate (B1210297) nih.govwur.nlneu.edu.tr. Acetylation, sulfation, and glucuronidation are discussed as relevant phase II pathways for monocyclic aromatic amines researchgate.net. In the case of 2,6-xylidine, O-acetylation of DMHA is considered a critical phase II reaction researchgate.net. These conjugation reactions generally increase the water solubility of the metabolites, facilitating their excretion nih.govwur.nl.
Data on enzymatic transformations of 2,6-xylidine have highlighted the formation of DMHA and DMAP as key intermediates researchgate.net.
| Intermediate | Formation Pathway |
| N-(2,6-dimethylphenyl)hydroxylamine (DMHA) | CYP-mediated N-hydroxylation of 2,6-xylidine |
| 4-amino-3,5-dimethylphenol (DMAP) | CYP-mediated aromatic hydroxylation of 2,6-xylidine |
Photocatalytic Degradation Mechanisms and Electron Transfer Processes
Photocatalytic degradation of xylidines, particularly in the context of environmental remediation, has been investigated researchgate.netkirj.eeresearchgate.net. This process typically involves a photocatalyst, such as titanium dioxide (TiO₂) or ruthenium(II)-tris-bipyridine complexes, activated by light researchgate.netresearchgate.netbeilstein-journals.org. Upon irradiation, the photocatalyst generates reactive species, such as hydroxyl radicals or electron-hole pairs, that can oxidize organic pollutants like this compound researchgate.netkirj.eebeilstein-journals.org.
Mechanistic studies of this compound photocatalytic degradation have indicated electron transfer processes as key steps researchgate.netresearchgate.netbeilstein-journals.orgrsc.orgrsc.org. For instance, in systems using ruthenium(II)-tris-bipyridine/titanium dioxide codoped zeolites, photoelectron transfer from the photoexcited ruthenium complex to TiO₂ nanoparticles initiates the degradation researchgate.net. This electron injection into the conduction band of TiO₂ plays a crucial role researchgate.net.
Research on the photocatalytic oxidation of 2,4-xylidine using [Ru(bpy)₃]²⁺/TiO₂/zeolite Y photocatalysts showed that the oxidation rate is dependent on the amount of TiO₂ incorporated into the zeolite framework researchgate.net. At higher concentrations of 2,4-xylidine, the process can be hindered by competitive adsorption of the substrate and hydrogen peroxide on the TiO₂ centers researchgate.net. Main reaction products identified during the oxidative degradation of 2,4-xylidine using H₂O₂/UV methods include hydroxylated aromatic amines, suggesting the involvement of hydroxyl radicals researchgate.net. The formation of 2,4-dimethylphenol (B51704) as a primary intermediate in some photocatalytic oxidation processes of 2,4-xylidine can be explained by an electron transfer mechanism researchgate.net.
Studies using 2,4,6-triphenylpyrylium (B3243816) as a photosensitizer for 2,4-xylidine degradation also suggested a direct electron transfer between the excited pyrylium (B1242799) salt and this compound researchgate.net.
Data from photocatalytic degradation studies of 2,4-xylidine at pH 3.0 using [Ru(bpy)₃]²⁺/TiO₂/zeolite Y showed optimal performance at 34.5 ± 0.5% TiO₂ per weight researchgate.net.
| Photocatalyst System | Key Mechanism | Observed Intermediate(s) |
| [Ru(bpy)₃]²⁺/TiO₂/zeolite Y | Photoelectron transfer | 2,4-dimethylphenol, oxalic acid, hydroxylamine (B1172632) researchgate.net |
| 2,4,6-triphenylpyrylium photosensitization | Direct electron transfer | Not explicitly detailed in abstract |
| UV/Hydrogen peroxide | Hydroxyl radical formation | Hydroxylated aromatic amines researchgate.net |
Chemical Oxidation Processes in Solution
Xylidines can also be degraded by chemical oxidation processes in solution, such as ozonation and catalytic wet oxidation kirj.eeresearchgate.net. These methods are relevant for treating this compound-contaminated water.
Ozonation involves the reaction of xylidines with ozone, a strong oxidizing agent kirj.eeresearchgate.net. Studies on the ozonation kinetics of 2,4-xylidine in a wetted-wall column have been conducted kirj.eeresearchgate.net. Catalytic wet oxidation (CWO) of xylidines typically involves oxidation with oxygen in the presence of a catalyst, often activated carbon, at elevated temperatures and pressures kirj.eeresearchgate.net.
Research on the chemical oxidation of 2,4-xylidine using ozonation and CWO in the presence of granulated activated carbon demonstrated the degradation of the primary pollutant researchgate.net. While these processes can degrade xylidines, they may also lead to the formation of intermediate organic acids researchgate.net. The kinetics of 2,4-xylidine wet oxidation can be described by models like the Langmuir-Hinshelwood kinetic model researchgate.net.
Data from chemical oxidation studies of 2,4-xylidine have shown that both ozonation and CWO can reduce the concentration of the parent compound and increase biodegradability researchgate.net.
| Oxidation Method | Conditions | Outcome |
| Ozonation | Laboratory temperature, wetted-wall column | Degradation of 2,4-xylidine, increased biodegradability researchgate.net |
| Catalytic Wet Oxidation | 413-446 K, 0.4-1 MPa O₂, activated carbon | Degradation of 2,4-xylidine, increased biodegradability researchgate.net |
Nucleophilic Reactivity and Condensation Reactions in this compound Synthesis
While xylidines are primarily known for their reactivity as nucleophiles in electrophilic aromatic substitution due to the activating amino group, the amino group itself can also act as a nucleophile in reactions with electrophilic centers msu.edu. This nucleophilic character is fundamental in the synthesis of various compounds utilizing xylidines.
Condensation reactions are a significant class of reactions where xylidines act as nucleophiles. A prominent example is the condensation of xylidines with carbonyl compounds (aldehydes or ketones) to form Schiff bases (imines) researchgate.net. This reaction involves the nucleophilic attack of the amino nitrogen of this compound on the carbonyl carbon, followed by the elimination of water researchgate.netacs.org.
The synthesis of Schiff bases from xylidines and ketones, such as the condensation of 3,4-xylidine with diethyl ketone or pentan-3-one, has been reported researchgate.net. These reactions are often catalyzed by acids researchgate.net.
| Reactants | Product (Schiff Base) | Catalyst (Typical) |
| This compound + Aldehyde/Ketone | Substituted Imine (Schiff Base) | Acid |
| 3,4-xylidine + Diethyl ketone | N-(pentan-3-ylidene)-3,4-dimethylaniline | Acid |
The nucleophilic reactivity of the amino group in xylidines is also crucial in the formation of amide linkages, for example, in the synthesis of N-aryl 2-chloroacetamides through chloroacetylation of aryl amines researchgate.net. The reactivity of these amide products is attributed to the potential for nucleophilic substitution at the chlorine atom researchgate.net.
Condensation reactions involving xylidines are key steps in the synthesis of various industrial chemicals, including intermediates for herbicides and other fine chemicals researchgate.netwikipedia.orgwikipedia.org.
Advanced Spectroscopic Characterization and Crystallographic Analysis of Xylidine Compounds
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic methods play a vital role in identifying xylidine isomers, confirming their structures, and monitoring their transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Applications in this compound Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound compounds, providing detailed information about the arrangement of atoms and their connectivity. Both ¹H and ¹³C NMR are widely applied. Analysis of ¹H NMR spectra can reveal characteristic peaks corresponding to aromatic ring protons and methyl protons, with their chemical shifts and splitting patterns providing insights into the specific isomer and its environment. For example, ¹H NMR spectra of 2,6-xylidine show distinct peaks for aromatic ring protons and methyl protons. researchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton, with characteristic peaks for aliphatic and aromatic carbon atoms. researchgate.net NMR can also be used to confirm interactions between this compound and other substances, such as the reported interaction between 3% NaOCl and 4% AHa, which was confirmed by ¹H and ¹³C NMR spectra, leading to precipitate formation. researchgate.net NMR spectra have also been used to characterize N-substituted derivatives of 2,5-xylidine, with distinctive absorptions observed for different substitution patterns. cdnsciencepub.com
Vibrational and Electronic Spectroscopy (FTIR, UV-Vis)
Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in this compound compounds and their vibrational modes. nih.gov FTIR spectra can show characteristic absorptions for N-H and C=O bonds in this compound derivatives. cdnsciencepub.com Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is useful for studying the electronic transitions within this compound molecules and can be used for quantitative analysis and monitoring reactions. UV-Vis spectroscopy can reveal bathochromic shifts upon interaction with certain substances. researchgate.net UV-Vis spectra of this compound treated with culture filtrates have been studied to investigate degradation processes. researchgate.net UV-Vis spectroscopy has also been used in combination with multivariate analysis for the determination of compounds. researchgate.net
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound compounds and identifying reaction products and intermediates through their fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS, are commonly employed. analytice.comresearchgate.netnih.govresearchgate.netjenck.comshimadzu.com GC-MS has been used to identify 2,6-xylidine as a major metabolite of lidocaine (B1675312) in human liver slices. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of xylazine (B1663881) and its metabolite 2,6-xylidine in animal tissues, demonstrating high sensitivity and reproducibility. researchgate.netnih.gov These methods utilize specific transitions for quantification in multiple-reaction monitoring (MRM) mode. researchgate.netshimadzu.com Mass spectral fragmentation patterns, such as the loss of a benzoyl group in certain derivatives, can provide supporting evidence for proposed structures. cdnsciencepub.com
X-ray Crystallography of this compound Inclusion Complexes and Metal Coordination Compounds
X-ray crystallography provides definitive three-dimensional structural information about this compound compounds in the solid state, including how they interact with other molecules in inclusion complexes and metal coordination compounds.
Structural Determinants of Intermolecular Interactions and Crystal Stability
X-ray crystallography of this compound inclusion complexes reveals the crucial role of intermolecular interactions in determining crystal structure and stability. Studies on inclusion complexes of this compound isomers with host molecules like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol have shown that weak interactions, including C-H···π, N-H···π, and π···π interactions, are significant in addition to stronger hydrogen bonds like O-H···N. rsc.orgrsc.orgresearchgate.net The systematic analysis of these interactions provides insights into the relationship between crystal stability and structure. rsc.org The strength of these interactions can vary between different this compound isomers, influencing the stability of their respective inclusion complexes. rsc.org Intermolecular interactions, such as hydrogen bonds and C-H···π interactions, play a significant role in stabilizing crystal structures. researchgate.netresearchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular interactions within a crystal structure. researchgate.netiucr.orgmdpi.com
Rational Design of this compound-Based Host-Guest Systems
The understanding of intermolecular interactions gained from crystallographic analysis aids in the rational design of host-guest systems involving xylidines. By understanding how this compound isomers fit into host cavities and the types of interactions that stabilize the complex, it is possible to design host molecules that selectively include specific this compound isomers. rsc.org For example, the diacetylenediol host molecule has been used to separate this compound isomers by preferential crystallization based on the delicate influence of guest molecule structure on the ease of crystallization of inclusion complexes. rsc.org Crystallographic studies of inclusion compounds with aromatic guests, including this compound isomers, provide insights into the linkage modes and network structures formed by host frameworks, which is essential for designing new host-guest materials with desired properties. capes.gov.broup.comcapes.gov.br
Computational Chemistry and Theoretical Modeling of Xylidine Molecular Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are extensively used to investigate the electronic structure of molecules, including xylidine isomers vub.bewikipedia.org. These calculations provide detailed information about the distribution of electrons within the molecule, the energies of molecular orbitals, and other properties that govern chemical behavior and reactivity vub.bemdpi.com.
Methods such as Hartree-Fock and post-Hartree-Fock approaches can be applied to determine the ground state electronic configurations and properties like dipole moments, ionization potentials, and electron affinities for different this compound isomers. Analyzing molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into potential reaction sites and reactivity patterns scirp.orgmdpi.com. The energy gap between HOMO and LUMO is often correlated with the molecule's stability and reactivity scirp.orgresearchgate.net.
Furthermore, quantum chemical techniques can be employed to characterize chemical bonding within this compound molecules and to assess their aromaticity using various descriptors vub.be. These studies help in understanding how the position of the methyl groups on the aniline (B41778) ring influences the electronic properties and, consequently, the reactivity of the different this compound isomers.
Density Functional Theory (DFT) for Ligand-Metal Interaction and Complex Stability
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, particularly larger systems and transition metal complexes wikipedia.orgresearchgate.netdergipark.org.tr. DFT is valuable for investigating the interactions between this compound isomers, which can act as ligands, and metal centers, and for assessing the stability of the resulting complexes dergipark.org.tracs.org.
Studies utilizing DFT can determine the optimized geometries of metal-xylidine complexes, the nature of the metal-ligand bond, and the factors influencing complex stability dergipark.org.tracs.org. For instance, DFT calculations can reveal how the electron-donating or withdrawing nature of substituents on the ligand (this compound isomers in this case) affects the electron density at the metal center and the strength of the metal-nitrogen bond acs.org. The stability of these complexes is crucial in various applications, including catalysis dergipark.org.trrsc.org.
DFT can also be used to simulate the dynamics of metal complex formation and ligand exchange in different environments, providing insights into the mechanisms and rates of these processes arxiv.org. This is particularly relevant when considering the behavior of xylidines in the presence of metal ions in biological or environmental systems, although specific studies on this compound-metal interactions were not extensively detailed in the search results beyond the general application of DFT to ligand-metal complexes researchgate.netdergipark.org.tracs.orgarxiv.org.
Reaction Pathway Simulations and Transition State Analysis
Computational methods are essential for mapping reaction pathways and identifying transition states, which are high-energy configurations that molecules pass through during a chemical reaction ims.ac.jpucsb.edu. Reaction pathway simulations and transition state analysis provide a detailed understanding of how reactions involving this compound isomers occur, including the energy barriers that must be overcome ims.ac.jpmdpi.com.
Techniques such as the Nudged Elastic Band (NEB) method and other optimization algorithms are used to locate transition states on the potential energy surface connecting reactants and products ims.ac.jpucsb.edu. By characterizing the transition state, researchers can gain insights into the reaction mechanism, predict reaction rates, and understand the factors that influence selectivity ucsb.edumdpi.comnih.gov.
While the search results provided general information on reaction pathway simulations and transition state analysis ims.ac.jpucsb.edumdpi.comnih.gov, a specific example directly applying these techniques to a reaction involving this compound as a reactant or product was not prominently featured. However, the principles described, such as determining activation energies and understanding the geometry of the transition state, are directly applicable to studying the reactivity of this compound isomers in various chemical transformations ucsb.edumdpi.com. For example, theoretical studies can explain the stereoselectivity of reactions by analyzing the transition states leading to different stereoisomers mdpi.com.
Environmental and Biological Transformation Pathways of Xylidine
Microbial Biotransformation and Enzymatic Degradation Mechanisms
Microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of metabolizing and degrading aromatic amines like xylidine. These biological processes can lead to the detoxification or transformation of this compound in contaminated environments.
Oxidative Deamination Pathways in Bacterial Metabolism
Oxidative deamination is a key metabolic pathway in the bacterial degradation of aromatic amines. This process involves the removal of the amino group from the this compound molecule, often followed by further degradation of the resulting aromatic intermediate. While specific details on the oxidative deamination of this compound isomers were not extensively found in the search results, general principles of bacterial metabolism of aromatic amines apply. Bacteria can utilize aromatic amines as a source of carbon and nitrogen, employing various enzymes, including mono- and dioxygenases, to initiate the breakdown process under aerobic conditions nih.gov. These enzymes can catalyze the hydroxylation of the aromatic ring or the deamination of the amino group, leading to the formation of catechols or other intermediates that can be further channeled into central metabolic pathways like the ortho- or meta-cleavage pathways for complete mineralization.
Nitroreductase-Dependent Degradation of this compound-Containing Compounds
Nitroreductases are enzymes that catalyze the reduction of nitro groups (-NO2) to amino groups (-NH2). This process is relevant to this compound in cases where this compound is formed from the reduction of nitroxylene precursors. The production of many this compound isomers involves the nitration of xylene followed by hydrogenation of the resulting nitroaromatic compound wikipedia.org. While the search results did not provide direct evidence of nitroreductase acting on this compound itself, nitroreductases play a crucial role in the initial transformation of nitroaromatic compounds, which can be precursors to aromatic amines like this compound. This reductive pathway, often occurring under anaerobic conditions, can be a significant step in the environmental fate of nitroxylene contaminants, leading to the formation of this compound isomers that can then be subject to further degradation pathways.
Applications of Xylidine in Advanced Materials and Catalysis Research
Xylidine-Derived Ligands in Homogeneous and Heterogeneous Catalysis
This compound isomers serve as precursors for the synthesis of various ligands used in both homogeneous and heterogeneous catalysis. These ligands can influence the activity, selectivity, and stability of metal catalysts.
One notable example is the use of 2,6-xylidine (2,6-dimethylaniline) as a starting material for the synthesis of α-diimine ligands chimia.ch. These ligands have been employed to form zinc complexes, which have shown activity as catalysts in the ring-opening polymerization (ROP) of ε-caprolactone chimia.ch. The catalytic activity of these zinc complexes is influenced by the electronic and steric properties of the imino ligands derived from dimethylaniline chimia.ch.
Furthermore, bis-iminopyridine ligands, prepared through the condensation of 4-(allyloxy)-2,6-diacetylpyridine and 2,6-dimethylaniline, have been utilized in the synthesis of iron pre-catalysts nih.govmdpi.com. These iron complexes have been investigated for their catalytic activity, including in the polymerization of olefins nih.gov.
The concept of immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts is an active area of research. This approach aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling) nih.gov. Bis(arylimino)pyridyl ligands, which can be prepared from 2,6-dimethylaniline, have been incorporated into supported iron catalysts nih.govmdpi.com. While supported catalysts derived from these ligands have been explored, studies have indicated that their activity might be lower compared to their homogeneous counterparts, potentially due to a reduced number of accessible active sites nih.gov.
Catalyst Design and Performance Enhancement with this compound Ligands
The design of ligands derived from this compound plays a crucial role in tuning the performance of the resulting metal catalysts. The electronic and steric properties imparted by the this compound moiety and its substituents directly impact the catalytic center.
In the case of zinc complexes with α-diimine ligands derived from dimethylaniline, the electronic nature of substituents on the imino ligand affects the electropositivity of the zinc center chimia.ch. Electron-withdrawing substituents can increase the metal center's electropositivity, thereby enhancing its ability to activate monomers in polymerization reactions and leading to improved catalytic performance chimia.ch.
Steric hindrance introduced by the ligand structure can also influence catalytic activity, particularly in mechanisms involving monomer coordination to the metal center chimia.ch. Large steric hindrance can affect the ligand's ability to bind to the metal center, potentially reducing catalytic activity chimia.ch.
While general catalyst design strategies, such as optimizing active site concentration, improving electrical transport, and enhancing mass transfer, are broadly applicable in catalysis osti.gov, the specific impact of this compound-derived ligands lies in their ability to modify the electronic and steric environment around the metal center. This allows for the rational design of catalysts with tailored reactivity and selectivity for specific chemical transformations. Modifying the catalyst composition, pore structure, and surface area are also known strategies to improve catalytic performance in various systems mdpi.com.
Contribution to Specialty Chemical Synthesis (Excluding Direct Pharmaceutical or Agricultural End-Products)
This compound isomers are valuable intermediates in the synthesis of a range of specialty chemicals, contributing to various industrial applications beyond pharmaceuticals and agriculture. Their reactivity as aromatic amines makes them key building blocks in organic synthesis.
This compound is recognized as a raw material in the manufacture of dyes ottokemi.comiloencyclopaedia.org. It serves as an intermediate in the production of dye intermediates ottokemi.comgodeepak.com. The synthesis of dyestuffs is a significant area of specialty chemical production where this compound plays a role oceanicpharmachem.com.
Beyond dyes, this compound is utilized in general organic synthesis to create various chemical derivatives ottokemi.comgoogle.com. Specialty chemical synthesis involves the construction of complex molecules for diverse applications, including materials science oceanicpharmachem.comchemspeceurope.com. This compound's functional groups allow for its incorporation into more complex molecular structures required for these applications. While specific examples of non-pharma/agri specialty chemicals synthesized directly from this compound (other than dye intermediates) were not extensively detailed in the search results, its classification as a crucial building block for various chemical derivatives and its use in general organic synthesis ottokemi.comgoogle.com indicate its broader contribution to the specialty chemical industry.
The synthesis of specialty chemicals is driven by industrial requirements for products used in various sectors, including fibers and plastics oceanicpharmachem.com. This compound's chemical properties make it a useful starting material or intermediate in the pathways leading to such materials.
Q & A
Q. How can researchers validate spectral data discrepancies for this compound isomers in public databases?
- Methodological Answer : Cross-reference NMR/IR spectra across Reaxys, NIST Chemistry WebBook, and primary literature. For unresolved conflicts, reproduce synthesis protocols from cited studies and compare experimental spectra .
Tables : Key Toxicological Parameters for this compound Isomers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
